

# Uprosertib (GSK2141795) In Vitro Assay

## Application Notes and Protocols

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### Compound of Interest

Compound Name: Uprosertib

Cat. No.: B612135

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## Introduction

**Uprosertib** (GSK2141795) is a potent and selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a key target for cancer therapy.[2][3] **Uprosertib** has demonstrated inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to evaluate the activity of **Uprosertib**.

## Data Presentation

### Uprosertib (GSK2141795) In Vitro Activity

The inhibitory activity of **Uprosertib** against Akt isoforms and a selection of cancer cell lines is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Target	IC50 (nM)	Assay Type
Akt1	180	Cell-free Kinase Assay
Akt2	328	Cell-free Kinase Assay
Akt3	38	Cell-free Kinase Assay

Table 1: In vitro inhibitory activity of **Uprosertib** against Akt isoforms.[\[1\]](#)

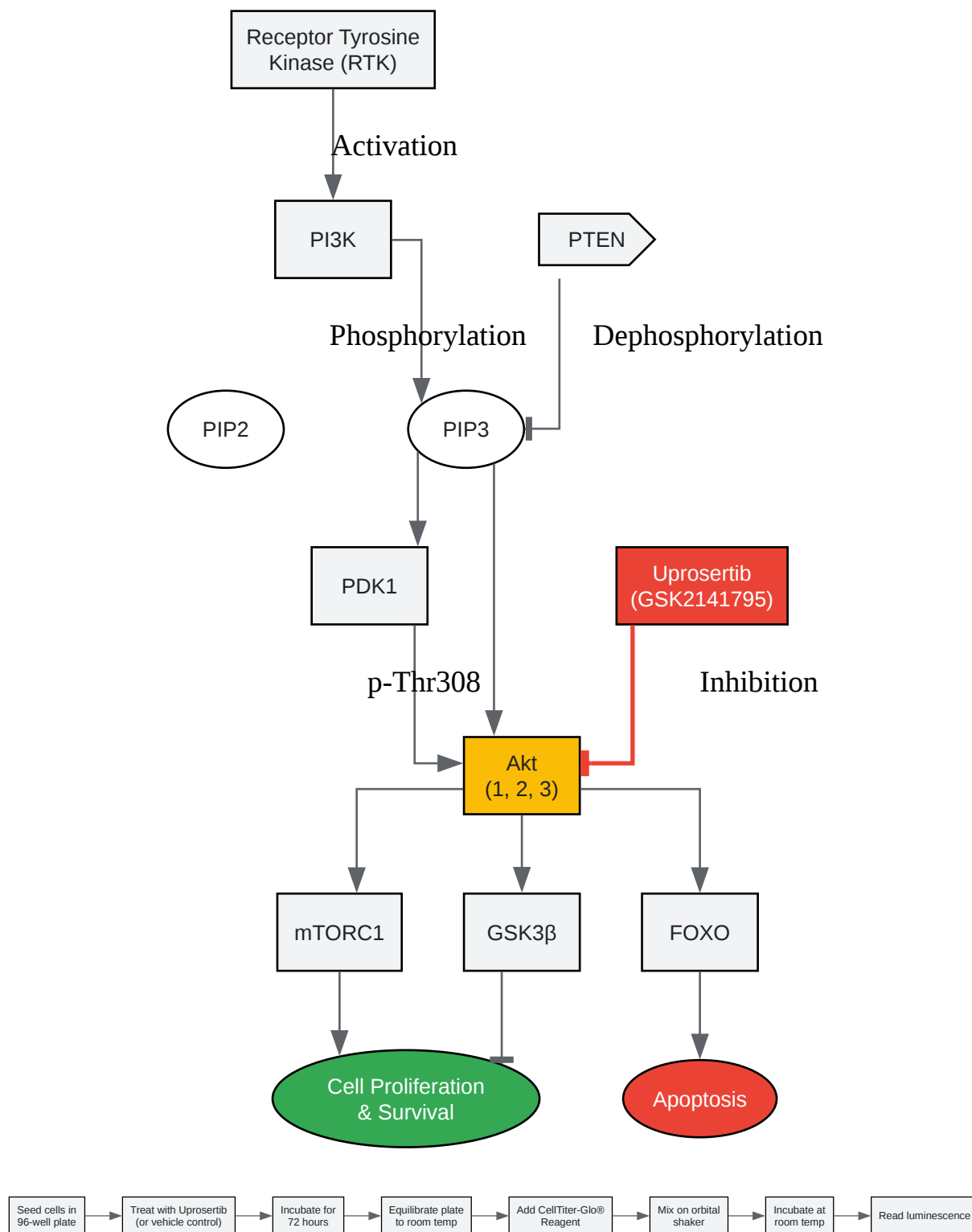
Cell Line	Cancer Type	IC50 (μM)
OVCAR8	Ovarian Cancer	0.24
JVM2	B-cell prolymphocytic leukemia	0.293

A wide range of cell lines from various cancer types have been tested. For a comprehensive list, please refer to the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Table 2: Proliferative IC50 values of **Uprosertib** in various cancer cell lines.[\[1\]](#)[\[4\]](#)

## Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **Uprosertib**. **Uprosertib** directly inhibits the activity of Akt1, Akt2, and Akt3, thereby preventing the phosphorylation of its downstream substrates.



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## References

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